Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13609611
InChI: InChI=1S/C19H22ClNO4/c1-19(2,3)25-18(23)21-16(17(22)24-12-20)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,21,23)/t16-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl
Molecular Formula: C19H22ClNO4
Molecular Weight: 363.8 g/mol

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate

CAS No.:

Cat. No.: VC13609611

Molecular Formula: C19H22ClNO4

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate -

Specification

Molecular Formula C19H22ClNO4
Molecular Weight 363.8 g/mol
IUPAC Name chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate
Standard InChI InChI=1S/C19H22ClNO4/c1-19(2,3)25-18(23)21-16(17(22)24-12-20)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,21,23)/t16-/m0/s1
Standard InChI Key ASIDTBBGUSLWQR-INIZCTEOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl
SMILES CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features three critical components:

  • Chloromethyl ester: A reactive group enabling further derivatization through nucleophilic substitution .

  • Boc-protected amino group: The tert-butoxycarbonyl group shields the amine during multi-step syntheses, a common strategy in peptide chemistry .

  • Naphthalen-2-yl moiety: This aromatic system enhances lipophilicity, potentially improving membrane permeability in drug candidates .

The stereochemistry at the C2 position (S-configuration) is crucial for its biological interactions, as enantiomeric purity often dictates pharmacological activity . The InChIKey ASIDTBBGUSLWQR-INIZCTEOSA-N confirms its unique spatial arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₂ClNO₄
Molecular Weight363.8 g/mol
CAS Number2137062-37-2
IUPAC NameChloromethyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoate

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR) are absent in available sources, computational models predict characteristic signals:

  • ¹H NMR: Peaks for naphthalene protons (δ 7.2–8.5 ppm), Boc methyl groups (δ 1.4 ppm), and chloromethyl (δ 4.2–4.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 363.8 with fragments corresponding to Boc (57 Da) and naphthalene loss.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis involves sequential protection, coupling, and esterification steps:

  • Boc Protection: (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Chloromethyl Esterification: The Boc-protected amino acid reacts with chloromethyl chlorocarbonate in the presence of a base like triethylamine .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, DMAP, DCM, 0°C → RT85–90
EsterificationClCH₂OCOCl, Et₃N, THF, −20°C70–75

Challenges and Side Reactions

  • Racemization Risk: Elevated temperatures during esterification may compromise the S-configuration, necessitating strict temperature control.

  • Byproduct Formation: Competing reactions at the naphthalene ring (e.g., electrophilic substitution) require inert atmospheres and anhydrous solvents .

Applications in Pharmaceutical Development

Intermediate in Peptide Synthesis

The Boc group’s orthogonality allows selective deprotection under acidic conditions (e.g., HCl/dioxane), enabling sequential peptide chain elongation . The chloromethyl ester serves as a leaving group, facilitating nucleophilic displacement by amine nucleophiles in solid-phase synthesis .

Future Directions and Research Gaps

Underexplored Areas

  • Toxicological Profiling: No data exist on acute toxicity or metabolic pathways, critical for preclinical development.

  • Catalytic Asymmetric Synthesis: Current routes rely on chiral starting materials; catalytic methods could enhance efficiency.

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